molecular formula C11H14O6 B6150163 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid CAS No. 1548610-68-9

3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid

Cat. No.: B6150163
CAS No.: 1548610-68-9
M. Wt: 242.22 g/mol
InChI Key: BOVBBWNILSKEHU-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroxypropoxy)-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a 2,3-dihydroxypropoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2,3-epoxypropanol under acidic or basic conditions. The reaction proceeds through the opening of the epoxide ring, leading to the formation of the 2,3-dihydroxypropoxy group attached to the benzoic acid core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroxypropoxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(2,3-Dihydroxypropoxy)-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl decanoate
  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid
  • 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

Uniqueness

3-(2,3-Dihydroxypropoxy)-4-methoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties

Properties

CAS No.

1548610-68-9

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid

InChI

InChI=1S/C11H14O6/c1-16-9-3-2-7(11(14)15)4-10(9)17-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3,(H,14,15)

InChI Key

BOVBBWNILSKEHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC(CO)O

Purity

95

Origin of Product

United States

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